MI-773

Overview

Description

MI-773 is a small-molecule inhibitor of the mouse double minute 2 (MDM2) proto-oncogene. It is known for its high binding affinity to MDM2, effectively blocking the interaction between MDM2 and the tumor protein p53. This interaction is crucial for the regulation of the p53 pathway, which is involved in cell cycle regulation, apoptotic cell death, and maintenance of genetic stability. This compound has shown significant antitumor activity and is being explored for its potential in cancer therapy .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MI-773 involves multiple steps, starting with the preparation of key intermediates. The reaction conditions typically include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired chemical transformations. The exact synthetic route may vary depending on the specific laboratory protocols, but it generally involves the formation of the core structure followed by functional group modifications to achieve the final compound .

Industrial Production Methods

Industrial production of this compound requires scaling up the laboratory synthesis to a larger scale. This involves optimizing the reaction conditions to ensure high yield and purity of the compound. The process may include the use of large-scale reactors, purification techniques such as crystallization or chromatography, and stringent quality control measures to meet the required standards .

Chemical Reactions Analysis

Types of Reactions

MI-773 undergoes various chemical reactions, including:

Oxidation: Involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

Reduction: Involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

Substitution: Involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and hydrogen gas with a catalyst.

Substitution: Common reagents include halides, acids, and bases.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, reduction may yield alcohols or amines, and substitution may yield various substituted derivatives of this compound .

Scientific Research Applications

MI-773 has a wide range of scientific research applications, including:

Chemistry: Used as a tool compound to study the MDM2-p53 interaction and its role in cellular processes.

Biology: Investigated for its effects on cell cycle regulation, apoptosis, and genetic stability.

Medicine: Explored as a potential therapeutic agent for various cancers, particularly those with wild-type p53.

Industry: Utilized in the development of new cancer therapies and as a reference compound in drug discovery

Mechanism of Action

MI-773 exerts its effects by binding to MDM2 with high affinity, thereby blocking the interaction between MDM2 and p53. This leads to the stabilization and activation of p53, which in turn induces cell cycle arrest, DNA repair, or apoptosis in cancer cells. The molecular targets and pathways involved include the p53 signaling pathway and various downstream effectors that regulate cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

Nutlin-3a: Another potent inhibitor of the MDM2-p53 interaction, with a similar mechanism of action but different chemical structure.

SAR405838 (MI-77301): An analog of MI-773 with higher binding affinity to MDM2 and more pronounced antitumor activity in certain cancer models

Uniqueness of this compound

This compound is unique in its specific binding affinity to MDM2 and its ability to effectively disrupt the MDM2-p53 interaction. Compared to similar compounds, this compound has shown moderate potency and selectivity in various preclinical studies, making it a valuable tool for cancer research and potential therapeutic applications .

Biological Activity

MI-773 is a novel small-molecule inhibitor that targets the murine double minute 2 (MDM2) protein, a key negative regulator of the p53 tumor suppressor pathway. This compound has garnered attention for its potential therapeutic applications in various cancers, particularly those characterized by wild-type TP53. This article will explore the biological activity of this compound, including its mechanism of action, efficacy across different cancer types, and relevant clinical findings.

This compound functions primarily by disrupting the interaction between MDM2 and p53, thereby stabilizing p53 and promoting its tumor-suppressive functions. This inhibition leads to the activation of p53-mediated pathways, which can induce cell cycle arrest and apoptosis in cancer cells. The compound has shown high selectivity for MDM2, with a binding affinity characterized by a value of approximately 0.88 nM .

In Vitro Studies

In preclinical studies involving a panel of 274 cancer cell lines (CLs), this compound demonstrated significant anti-tumor activity in approximately 15% of these lines, particularly in melanoma, sarcoma, renal, gastric cancers, leukemia, and lymphoma . The compound exhibited a median Abs IC50 value of 1.4 µM in wild-type TP53 CLs compared to 15.1 µM in TP53 mutated CLs, indicating a marked difference in sensitivity based on TP53 status .

Table 1: Sensitivity of Cancer Types to this compound

| Cancer Type | Sensitivity (%) | Median Abs IC50 (µM) |

|---|---|---|

| Melanoma | High | 1.3 |

| Sarcoma | High | 1.5 |

| Renal Carcinoma | Moderate | 2.0 |

| Gastric Cancer | Moderate | 1.8 |

| Leukemia | High | 1.0 |

| Lymphoma | High | 1.2 |

Clinical Studies

This compound has been evaluated in Phase I clinical trials as both a single agent and in combination with other therapies such as the MEK inhibitor pimasertib. These studies have indicated an acceptable safety profile consistent with other MDM2 inhibitors and have shown promising preliminary efficacy in patients with locally advanced or metastatic solid tumors harboring wild-type TP53 .

Case Study: Neuroblastoma

A notable case study investigated the effects of this compound on neuroblastoma (NB), a common pediatric malignancy associated with poor outcomes. The study demonstrated that this compound significantly inhibited cell proliferation and induced apoptosis in NB cell lines expressing wild-type TP53. Microarray analyses revealed that treatment with this compound led to downregulation of genes involved in the G2/M phase checkpoint and upregulation of several hallmark genes associated with the p53 pathway .

Table 2: Effects of this compound on Neuroblastoma Cell Lines

| Cell Line | Proliferation Inhibition (%) | Apoptosis Induction (%) |

|---|---|---|

| SH-SY5Y | 70 | 50 |

| SK-N-BE(2) | 65 | 45 |

| IMR-32 | 75 | 60 |

Predictive Biomarkers

Research has indicated that the mutation status of TP53 is a critical determinant of sensitivity to this compound. In silico biomarker investigations have identified an aggregated expression profile of several genes involved in the p53 signaling pathway that can predict the response to this compound treatment .

Table 3: Predictive Biomarkers for this compound Sensitivity

| Biomarker | Expression Level (High/Low) | Correlation with Sensitivity |

|---|---|---|

| TP53 | High | Positive |

| MDM2 | Low | Negative |

| P21 | High | Positive |

Properties

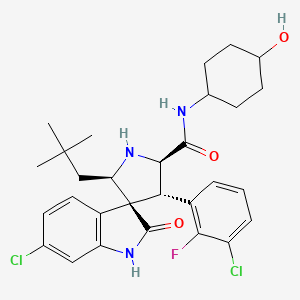

IUPAC Name |

(2'R,3S,3'S,5'R)-6-chloro-3'-(3-chloro-2-fluorophenyl)-5'-(2,2-dimethylpropyl)-N-(4-hydroxycyclohexyl)-2-oxospiro[1H-indole-3,4'-pyrrolidine]-2'-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H34Cl2FN3O3/c1-28(2,3)14-22-29(19-12-7-15(30)13-21(19)34-27(29)38)23(18-5-4-6-20(31)24(18)32)25(35-22)26(37)33-16-8-10-17(36)11-9-16/h4-7,12-13,16-17,22-23,25,35-36H,8-11,14H2,1-3H3,(H,33,37)(H,34,38)/t16?,17?,22-,23+,25-,29+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDKAKZRYYDCJDU-YJRDPZTCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CC1C2(C(C(N1)C(=O)NC3CCC(CC3)O)C4=C(C(=CC=C4)Cl)F)C5=C(C=C(C=C5)Cl)NC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)C[C@@H]1[C@]2([C@H]([C@@H](N1)C(=O)NC3CCC(CC3)O)C4=C(C(=CC=C4)Cl)F)C5=C(C=C(C=C5)Cl)NC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H34Cl2FN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

562.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.